![molecular formula C15H21NO4 B6356407 2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid CAS No. 289681-25-0](/img/structure/B6356407.png)

2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

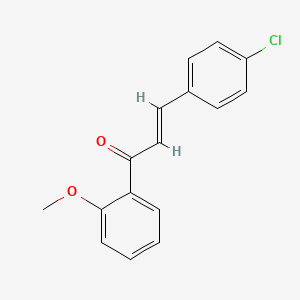

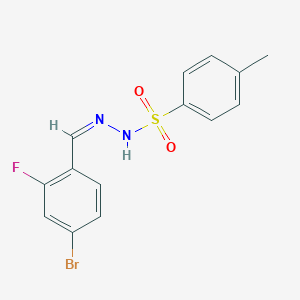

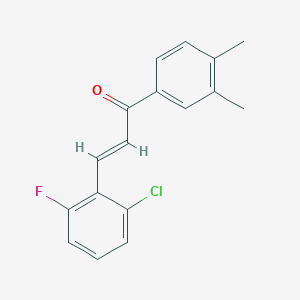

“2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid” is a chemical compound with a molecular weight of 271.36 . It is a powder at room temperature . The tert-butyloxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis .

Synthesis Analysis

The synthesis of compounds similar to “2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid” often involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out under aqueous conditions .Molecular Structure Analysis

The molecular structure of “2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid” includes a tert-butoxycarbonyl group, a 4-methylphenyl group, and an amino acetic acid group .Chemical Reactions Analysis

The tert-butoxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

“2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid” is a powder at room temperature . It has a molecular weight of 271.36 .Mécanisme D'action

Target of Action

It is known that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during the synthesis process, preventing it from reacting with other functional groups present in the molecule .

Biochemical Pathways

The boc group’s role as a protecting group in organic synthesis suggests that it may be involved in various biochemical pathways where the protection of amines is required .

Pharmacokinetics

The boc group is typically removed from the amine group in the final stages of synthesis using strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound’s bioavailability could be influenced by these factors.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on the specific amine that the BOC group is protecting. By protecting the amine group during synthesis, the BOC group allows for the successful creation of complex organic molecules .

Action Environment

The action of the BOC group is influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and a base . The removal of the BOC group requires the presence of strong acids . Therefore, both the efficacy and stability of the compound’s action are dependent on these environmental conditions.

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11-5-7-12(8-6-11)9-16(10-13(17)18)14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNUPXHSUBTKNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)

![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)